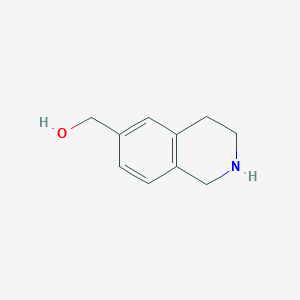

(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-2,5,11-12H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEYVOHYKYDBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

An In-Depth Technical Guide to the Fundamental Properties of (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational scaffold in medicinal chemistry and natural product synthesis. As a "privileged structure," it is frequently found in a vast array of alkaloids and synthetic compounds with significant and diverse biological activities.[1][2][3] THIQ-based molecules have demonstrated pharmacological potential as antitumor, antibacterial, antiviral, anti-inflammatory, and neuroprotective agents.[2][3][4] This guide focuses on a specific, functionalized derivative, (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol (CAS No. 1095715-75-5), a molecule of interest for its potential as a versatile synthetic intermediate in drug discovery, particularly in the development of therapeutics for neurological disorders.[5][6] The presence of a reactive hydroxymethyl group on the aromatic ring provides a key site for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the generation of novel therapeutic candidates.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. The key identifiers and computed physicochemical characteristics of (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol are summarized below.

| Property | Value | Source |

| CAS Number | 1095715-75-5 | [5] |

| Molecular Formula | C₁₀H₁₃NO | [7][8][9] |

| Molecular Weight | 163.22 g/mol | [8][9] |

| IUPAC Name | (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol | Inferred |

| Predicted Density | 1.091 ± 0.06 g/cm³ | [7] |

| Predicted Boiling Point | 339.1 ± 37.0 °C | [7] |

| Predicted XLogP3 | 1.4 | [9] |

| Physical Description | Predicted to be a solid at room temperature | Inferred |

Synthesis and Chemical Reactivity

The synthesis of the THIQ core is a well-established field in organic chemistry, with several named reactions providing reliable access to this scaffold. The specific synthesis of (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol can be approached by adapting these classical methods.

Plausible Synthetic Pathway: Pictet-Spengler Reaction and Reduction

The Pictet-Spengler reaction is a robust method for constructing the THIQ skeleton, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization.[3][10] For our target molecule, a plausible route involves using a starting material with a precursor to the hydroxymethyl group, such as a carboxylate ester, which can be subsequently reduced.

The diagram below outlines a logical, multi-step synthesis.

Caption: Proposed synthetic workflow for (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol.

Causality Behind Experimental Choices:

-

Pictet-Spengler Reaction: This is a highly efficient method for creating the core THIQ structure from readily available starting materials.[10] Using glyoxylic acid provides the necessary carboxylic acid handle for later manipulation.

-

Aromatization/Esterification: This optional sequence can simplify purification and characterization before the final reductions. Palladium-on-carbon (Pd/C) is a standard catalyst for dehydrogenation.[11]

-

Reduction of Heterocycle: Selective reduction of the isoquinoline ring can be achieved with catalytic hydrogenation or hydride reagents.

-

Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful reducing agent capable of reducing both the ester and any remaining amide functionalities to the desired alcohol and amine, respectively.[12] This ensures the complete conversion to the target molecule. A similar protocol is used to reduce a C3-substituted ester to its corresponding alcohol.[12]

Experimental Protocol: Reduction of Ester Precursor

This protocol is adapted from established procedures for the reduction of carboxylate esters on the THIQ scaffold.[12]

Objective: To synthesize (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol from its corresponding methyl ester precursor.

Materials:

-

Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (1 equivalent)

-

Lithium Aluminum Hydride (LiAlH₄) (4 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Sodium Sulfate (Na₂SO₄) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen line, dropping funnel, ice bath.

Procedure:

-

Setup: Under a nitrogen atmosphere, suspend LiAlH₄ (4 eq.) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Dissolve the ester precursor (1 eq.) in anhydrous THF and add it slowly (dropwise) to the LiAlH₄ suspension via a dropping funnel. Rationale: This slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction: Stir the reaction mixture at 0°C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously quench the excess LiAlH₄ by slowly adding a saturated Na₂SO₄ solution at 0°C. Rationale: Quenching is highly exothermic and must be done carefully to avoid uncontrolled effervescence.

-

Workup: Allow the mixture to warm to room temperature. Filter the resulting inorganic solids through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

-

Extraction & Drying: Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the final (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

Aromatic Protons (δ 6.8-7.2 ppm): Three protons on the benzene ring, likely appearing as a multiplet or a set of doublets and a singlet.

-

Methylene Protons (Ar-CH₂-OH, δ ~4.6 ppm): A singlet corresponding to the two protons of the hydroxymethyl group.

-

Benzylic Protons (-N-CH₂-Ar, δ ~4.0 ppm): A singlet or AB quartet for the two protons at the C1 position.

-

Aliphatic Protons (-N-CH₂-CH₂-Ar, δ ~2.7-3.2 ppm): Two multiplets corresponding to the protons at the C3 and C4 positions of the tetrahydroisoquinoline ring.

-

Amine Proton (N-H, δ ~1.5-2.5 ppm): A broad singlet, which may exchange with D₂O.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

Aromatic Carbons (δ ~125-135 ppm): Six signals corresponding to the carbons of the benzene ring.

-

Hydroxymethyl Carbon (-CH₂-OH, δ ~65 ppm): Signal for the carbon of the hydroxymethyl group.

-

Aliphatic Carbons (δ ~30-55 ppm): Signals for the three sp³ hybridized carbons of the heterocyclic ring (C1, C3, C4).

Mass Spectrometry (Electron Ionization - EI)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 163. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the heterocyclic ring, characteristic of tetrahydroisoquinolines.[14]

Biological Activity and Therapeutic Potential

The THIQ scaffold is a cornerstone of many biologically active compounds.[2][4] Derivatives have shown a wide spectrum of activities, making them attractive for drug development.

Established Activities of the THIQ Class:

-

Antitumor Agents: Several natural products with a THIQ core, such as Saframycin A, are potent antitumor antibiotics.[3][15]

-

Neuroprotective Effects: The parent compound, 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline, is studied for its neuroprotective properties and serves as a precursor for drugs targeting neurological disorders like Parkinson's disease.[6] Quinoline derivatives, in general, are known to possess antioxidant properties that can be beneficial in neuroprotection.[16]

-

Antimicrobial Activity: Various synthetic THIQ analogs have been evaluated for their antibacterial and antifungal properties.[3][17]

-

Diverse CNS Activities: The scaffold is present in molecules with anticonvulsant and antidepressant properties.[2]

Given that the closely related 6-hydroxy-THIQ is a key intermediate for neuropharmacological agents, (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol represents a highly valuable building block for the synthesis of new chemical entities targeting the central nervous system. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages to create a library of derivatives for screening.

Potential Signaling Pathway Involvement

The neuroprotective effects of quinoline-like structures are often attributed to their antioxidant capabilities and their ability to mitigate oxidative stress, a key factor in neurodegenerative diseases.[16] One potential mechanism is the modulation of inflammatory pathways such as the one mediated by NF-κB.

Caption: Hypothetical neuroprotective mechanism via inhibition of NF-κB pathway.

Conclusion and Future Outlook

(1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol is a structurally significant molecule built upon the pharmacologically "privileged" tetrahydroisoquinoline scaffold. Its fundamental properties, including a reactive hydroxymethyl group, make it an ideal starting point for synthetic diversification in medicinal chemistry. While direct biological data on this specific compound is limited, the extensive literature on related THIQ analogs strongly suggests its potential as a precursor for novel therapeutics, particularly in the challenging field of neurodegenerative disease. Future research should focus on the efficient, scalable synthesis of this compound and the biological evaluation of its derivatives to fully unlock their therapeutic promise.

References

-

ChemBK. (5-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)methanol. [Link]

-

Kafel, S., & Malawska, B. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25–29. [Link]

-

PubChem. [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol. [Link]

-

PubChem. 1,2,3,4-Tetrahydroquinolin-6-ylmethanol. [Link]

-

Chem-Impex. 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline. [Link]

-

International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

-

Study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. [Link]

-

Wieczorek, E., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(8), 3371. [Link]

-

PubChem. (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol. [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

- Google Patents. Production of 6-hydroxy-2-oxo-1,2,3,4-terrahydroquinoline.

-

PubChem. 1,2,3,4-Tetrahydroisoquinoline. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

-

Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730. [Link]

-

Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(16), 9496-9521. [Link]

-

ResearchGate. (2023). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

-

Frolova, E., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14357. [Link]

- Google Patents. Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

-

ResearchGate. (2015). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. [Link]

-

Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

-

PrepChem.com. Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. [Link]

Sources

- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1095715-75-5|(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol|BLD Pharm [bldpharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chembk.com [chembk.com]

- 8. [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | C10H13NO | CID 776757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,2,3,4-Tetrahydroquinolin-6-ylmethanol | C10H13NO | CID 22662887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 11. prepchem.com [prepchem.com]

- 12. 1,2,3,4-Tetrahydroisoquinoline-3-methanol | 63006-93-9 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. sdiarticle4.com [sdiarticle4.com]

An In-depth Technical Guide to (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol: Synthesis, Structure, and Spectroscopic Characterization

This technical guide provides a comprehensive overview of (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrahydroisoquinoline scaffold is a privileged structure, forming the core of numerous biologically active molecules and natural products.[1][2] This guide will delve into the chemical structure, a plausible synthetic route, and detailed protocols for the spectroscopic characterization of this specific derivative.

Chemical Structure and Properties

(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol possesses a tetrahydroisoquinoline core with a methanol group substituted at the 6-position of the aromatic ring. This structure imparts a unique combination of rigidity from the bicyclic system and functionality from the primary alcohol and secondary amine groups, making it a valuable building block in synthetic chemistry.

Below is a diagram illustrating the chemical structure of (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol.

Caption: Chemical structure of (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | |

| Molecular Weight | 163.22 g/mol | [3] |

| XLogP3 | 1.4 | [3] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 |

Synthesis of (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol

A plausible and efficient synthetic route to (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol involves a multi-step process starting from a commercially available substituted phenethylamine. The following diagram illustrates a potential synthetic workflow.

Caption: Proposed synthetic workflow for (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol.

Step-by-Step Synthesis Protocol:

-

Boc Protection of the Amine: 3-Methoxy-4-hydroxyphenethylamine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) to protect the primary amine. This prevents unwanted side reactions in the subsequent cyclization step.

-

Pictet-Spengler Reaction: The Boc-protected phenethylamine undergoes a Pictet-Spengler reaction with paraformaldehyde in the presence of a strong acid, such as trifluoroacetic acid (TFA). This acid-catalyzed reaction forms the tetrahydroisoquinoline ring system.

-

Reduction of the Ester: The resulting ester is then reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).[4]

-

Work-up and Purification: The reaction is carefully quenched, and the crude product is purified using column chromatography to yield the final compound, (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol.

Spectroscopic Characterization

Thorough spectroscopic analysis is crucial to confirm the identity and purity of the synthesized (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol. The following sections detail the expected results from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Caption: Analytical workflow for the characterization of (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol.

¹H NMR Spectroscopy

Protocol: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a ¹H NMR spectrometer.

Expected Chemical Shifts:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C5-H, C7-H, C8-H) | 6.8 - 7.2 | m | 3H |

| -CH₂OH | 4.5 - 4.7 | s | 2H |

| -CH₂-N | 3.9 - 4.2 | t | 2H |

| Ar-CH₂- | 2.8 - 3.1 | t | 2H |

| -NH | 1.5 - 2.5 | br s | 1H |

| -OH | 4.8 - 5.5 | t | 1H |

Interpretation: The aromatic protons are expected to appear in the downfield region. The benzylic protons of the methanol group will likely appear as a singlet, while the two methylene groups of the heterocyclic ring will show as triplets due to coupling with each other. The NH and OH protons will appear as broad singlets and their chemical shifts can be concentration-dependent.

¹³C NMR Spectroscopy

Protocol: A sample of the compound is dissolved in a deuterated solvent and analyzed using a ¹³C NMR spectrometer.

Expected Chemical Shifts:

| Carbon | Expected Chemical Shift (ppm) |

| Aromatic (C5, C7, C8) | 125 - 130 |

| Aromatic (C6, C4a, C8a) | 135 - 145 |

| -CH₂OH | 60 - 65 |

| -CH₂-N | 45 - 50 |

| Ar-CH₂- | 25 - 30 |

Interpretation: The aromatic carbons will have chemical shifts in the range of 125-145 ppm. The carbon of the methanol group will be in the 60-65 ppm range, while the carbons of the tetrahydroisoquinoline ring will be further upfield.

Infrared (IR) Spectroscopy

Protocol: A small amount of the sample is analyzed using an FTIR spectrometer, typically as a thin film or a KBr pellet.

Expected Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| N-H stretch (amine) | 3300 - 3500 | Moderate |

| C-H stretch (aromatic) | 3000 - 3100 | Moderate |

| C-H stretch (aliphatic) | 2850 - 3000 | Moderate |

| C=C stretch (aromatic) | 1450 - 1600 | Moderate |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

Interpretation: The IR spectrum is expected to show a strong, broad absorption band for the O-H stretch of the alcohol, which may overlap with the N-H stretching vibration.[5] Characteristic peaks for aromatic and aliphatic C-H stretching, as well as a strong C-O stretching band, will also be present. The region below 1500 cm⁻¹ is the fingerprint region and will be unique to the molecule.[5]

Mass Spectrometry

Protocol: The sample is introduced into a mass spectrometer, typically using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

Expected m/z Values:

| Ion | m/z |

| [M+H]⁺ | 164.10 |

| [M]⁺˙ | 163.10 |

| [M-H₂O]⁺˙ | 145.09 |

| [M-CH₂OH]⁺ | 132.08 |

Interpretation: The mass spectrum should show a molecular ion peak [M]⁺˙ at m/z 163.10 or a protonated molecular ion [M+H]⁺ at m/z 164.10, confirming the molecular weight of the compound. Common fragmentation patterns would include the loss of a water molecule from the alcohol or the loss of the entire hydroxymethyl group.[6]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, a viable synthetic pathway, and comprehensive spectroscopic characterization methods for (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol. The provided protocols and expected data serve as a valuable resource for researchers and scientists working with this important class of compounds, facilitating its synthesis and confirming its structural integrity for applications in drug discovery and development.

References

-

PubChem. 1,2,3,4-Tetrahydroquinolin-6-ylmethanol. [Link]

-

National Center for Biotechnology Information. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinoline. [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinolin-6-ol. [Link]

-

NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

-

SpectraBase. 1,2,3,4-Tetrahydroisoquinoline - Optional[Vapor Phase IR] - Spectrum. [Link]

-

MySkinRecipes. (R)-(1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL)-METHANOL. [Link]

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of methanol. [Link]

Sources

- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,3,4-Tetrahydroquinolin-6-ylmethanol | C10H13NO | CID 22662887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-Tetrahydroisoquinoline-3-methanol | 63006-93-9 [chemicalbook.com]

- 5. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

A Technical Guide to the (1,2,3,4-Tetrahydroisoquinolin-6-YL)-methanol Scaffold: Synthesis, Pharmacology, and Drug Discovery Applications

Introduction to the Tetrahydroisoquinoline (THIQ) Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] This structural framework is prevalent in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[2] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with diverse biological targets, including receptors, enzymes, and ion channels.[3][4]

The THIQ nucleus is a foundational component of numerous isoquinoline alkaloids, a large and diverse family of natural products.[2] Many of these alkaloids possess significant physiological effects, which has spurred extensive research into the synthesis and therapeutic potential of their derivatives.[5] The versatility of the THIQ scaffold allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has made it a cornerstone in the development of novel therapeutics for a range of diseases.

Synthesis of the Tetrahydroisoquinoline Scaffold

The construction of the tetrahydroisoquinoline core can be achieved through several established synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and widely employed method for synthesizing THIQs.[6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The reaction is particularly effective for substrates bearing electron-donating groups on the aromatic ring.[6]

Experimental Protocol: General Pictet-Spengler Synthesis of a THIQ Derivative

-

Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane).

-

Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.1 eq) to the solution.

-

Acid Catalysis: Introduce a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid).

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution), extract the product with an organic solvent, dry the organic layer (e.g., over sodium sulfate), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Logical Workflow for Pictet-Spengler Synthesis

Caption: Key signaling pathways modulated by THIQ derivatives.

Inflammatory Diseases

Recent research has highlighted the potential of THIQ derivatives as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. [7]This has led to the discovery of novel THIQ-based compounds with promising efficacy in preclinical models of psoriasis. [7]

Other Therapeutic Areas

The versatility of the THIQ scaffold extends to other therapeutic areas as well. Derivatives have been investigated for their potential as:

-

Antihypertensive agents: By acting as angiotensin-converting enzyme (ACE) inhibitors. [4]* Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains. [2]* Antiviral agents. [2]

Commercially Available Analogs

While the specific CAS number for (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol is not readily found, researchers can procure structurally related and functionalized analogs to advance their research.

| Compound Name | CAS Number | Key Structural Feature |

| (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride | 140408-84-0 | Chiral, methanol at position 3. [8] |

| (1,2,3,4-Tetrahydroquinolin-6-yl)methanol | 177478-51-1 | Quinoline core instead of isoquinoline. [9] |

| (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol | Not specified | Dimethoxy substitution on the aromatic ring. [10] |

| [(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | 1389391-15-4 | Fluoro substitution on the aromatic ring. [11] |

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling tetrahydroisoquinoline derivatives. These compounds may cause skin and eye irritation. [12]It is recommended to handle them in a well-ventilated area or under a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. [12][13]For specific safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. [12][13][14][15][16]

Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold, the core of the requested this compound, remains a highly valuable and versatile platform in modern drug discovery. Its presence in numerous bioactive natural products and its synthetic tractability have solidified its status as a privileged structure. A deep understanding of its synthesis, functionalization, and diverse pharmacological activities is crucial for medicinal chemists and drug development professionals seeking to design and develop the next generation of innovative therapeutics. The continued exploration of the chemical space around the THIQ nucleus is poised to yield novel drug candidates for a multitude of diseases.

References

- Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives.

- Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC - NIH.

- Tetrahydroisoquinoline - Wikipedia.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- Tetrahydroisoquinoline Derivatives: Versatile Tools in Medicinal Chemistry.

- (5-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)methanol - ChemBK.

- SAFETY DATA SHEET - Fisher Scientific.

- Safety Data Sheet - Cayman Chemical.

- [(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol.

- Methanol Safety Data Sheet.

- The Role of Tetrahydroisoquinolines in Modern Drug Discovery.

- 1,2,3,4-Tetrahydroquinolin-6-ylmethanol | C10H13NO | CID 22662887 - PubChem.

- (1,2,3,4-Tetrahydroquinolin-2-yl)methanol Research Chemical - Benchchem.

- Methanol - SAFETY DATA SHEET - Penta chemicals.

- (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol | Sigma-Aldrich.

- Methanol - SAFETY DATA SHEET.

- Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - NIH.

- Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal.

- 140408-84-0|(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride - BLDpharm.

- 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods - Benchchem.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry.

- Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation - PubMed.

- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC - PubMed Central.

- Structure-Aided Identification and Optimization of Tetrahydro-isoquinolines as Novel PDE4 Inhibitors Leading to Discovery of an Effective Antipsoriasis Agent - PubMed.

Sources

- 1. (1,2,3,4-Tetrahydroquinolin-2-yl)methanol Research Chemical [benchchem.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 7. Structure-Aided Identification and Optimization of Tetrahydro-isoquinolines as Novel PDE4 Inhibitors Leading to Discovery of an Effective Antipsoriasis Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 140408-84-0|(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride|BLD Pharm [bldpharm.com]

- 9. 1,2,3,4-Tetrahydroquinolin-6-ylmethanol | C10H13NO | CID 22662887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol | Sigma-Aldrich [sigmaaldrich.com]

- 11. labsolu.ca [labsolu.ca]

- 12. fishersci.com [fishersci.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. methanex.com [methanex.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol

This guide provides a comprehensive analysis of the spectroscopic data for (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol (Molecular Formula: C₁₀H₁₃NO, Molecular Weight: 163.22 g/mol ). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unequivocal structural elucidation and quality assessment of this important heterocyclic scaffold. The tetrahydroisoquinoline moiety is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] Therefore, robust analytical characterization is paramount for advancing research and development.

Foundational Structural Analysis & Spectroscopic Predictions

Before delving into the acquired spectra, a foundational analysis of the molecule's structure allows us to predict the expected spectroscopic signatures. This predictive approach is a cornerstone of efficient structural verification. The structure, with systematic numbering for NMR assignment, is shown below:

-

NMR Spectroscopy: The molecule possesses a distinct set of protons and carbons. We anticipate signals corresponding to the aromatic ring (positions 5, 7, 8), the aliphatic tetrahydroisoquinoline core (positions 1, 3, 4), the benzylic hydroxymethyl group (position 9), and the exchangeable protons of the amine (N-H) and alcohol (O-H) groups.

-

IR Spectroscopy: The key functional groups—a secondary amine (N-H), a primary alcohol (O-H), an aromatic ring (C=C and C-H), and aliphatic chains (C-H)—will each produce characteristic absorption bands.

-

Mass Spectrometry: The molecule is expected to show a distinct molecular ion peak. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH) or cleavage of the heterocyclic ring, particularly at the benzylic C1-N2 bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For a compound like this, both ¹H and ¹³C NMR are essential for unambiguous assignment.

¹H NMR Spectroscopy

Proton NMR reveals the chemical environment and connectivity of hydrogen atoms. The spectrum is predicted to show signals in both the aromatic and aliphatic regions.

Predicted ¹H NMR Data (Exemplary, 400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Field Insights |

|---|---|---|---|---|

| ~7.0-7.2 | m | 3H | H-5, H-7, H-8 | The three protons on the benzene ring will appear as a complex multiplet. Their exact shifts are influenced by the positions of the alkyl and hydroxymethyl substituents. |

| ~4.45 | d | 2H | H-9 (-CH₂OH) | These benzylic protons are adjacent to a hydroxyl group. The signal will be a doublet if coupled to the OH proton, or a singlet if exchange is rapid. |

| ~4.05 | s | 2H | H-1 | These protons are on a carbon adjacent to the aromatic ring and the nitrogen atom, leading to a downfield shift. Typically appears as a singlet. |

| ~3.20 | t | 2H | H-3 | Protons on the carbon adjacent to the nitrogen. Expected to be a triplet due to coupling with the H-4 protons. |

| ~2.80 | t | 2H | H-4 | Protons on the carbon adjacent to H-3. Expected to be a triplet. |

| ~4.80 (broad) | s | 1H | -OH | The hydroxyl proton is exchangeable, leading to a broad singlet. Its chemical shift is highly dependent on concentration and temperature. |

| ~2.50 (broad) | s | 1H | -NH | The amine proton is also exchangeable and will appear as a broad singlet. Often overlaps with the solvent residual peak (DMSO-d₆ at ~2.50 ppm). |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H and O-H protons.

-

Referencing: Use Tetramethylsilane (TMS) as an internal standard (0.00 ppm). For spectra in D₂O, a reference like TSP is used.[2]

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 8-16 (adjust for concentration)

-

¹³C NMR Spectroscopy

Carbon NMR provides one signal for each unique carbon atom, offering a direct count and insight into their electronic environment.

Predicted ¹³C NMR Data (Exemplary, 100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Field Insights |

|---|---|---|

| ~135-140 | C-6, C-4a, C-8a | Quaternary aromatic carbons. C-6, being attached to the CH₂OH group, will be in this region. The bridgehead carbons C-4a and C-8a are also expected here. |

| ~125-130 | C-5, C-7, C-8 | Aromatic CH carbons. Their specific shifts depend on their position relative to the substituents. |

| ~62.5 | C-9 (-CH₂OH) | The carbon of the hydroxymethyl group, shifted downfield by the attached oxygen. |

| ~45.8 | C-1 | Aliphatic carbon adjacent to the aromatic ring and nitrogen. |

| ~42.3 | C-3 | Aliphatic carbon adjacent to the nitrogen. |

| ~28.0 | C-4 | Aliphatic carbon shielded by its neighbors. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (~20-50 mg for optimal signal-to-noise).

-

Acquisition Mode: Typically run with proton decoupling (e.g., ¹³C{¹H}) to produce a spectrum of singlets, simplifying interpretation.

-

Instrument Setup: Acquire on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer.

-

Acquisition Parameters:

-

Pulse Angle: 45-60°

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 256-1024 (¹³C is much less sensitive than ¹H).

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" that confirms the presence of the key structural motifs.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Field Insights |

|---|---|---|---|

| 3300-3500 (broad) | O-H stretch | Alcohol | The broadness is due to hydrogen bonding. A very strong and characteristic peak. |

| 3250-3400 (medium) | N-H stretch | Secondary Amine | This peak may sometimes be obscured by the broader O-H stretch but is a key indicator of the tetrahydroisoquinoline core. |

| 3000-3100 (medium) | C-H stretch | Aromatic | Indicates the C-H bonds on the benzene ring. |

| 2850-2960 (medium) | C-H stretch | Aliphatic | Corresponds to the C-H bonds in the saturated part of the ring and the methylene of the alcohol. |

| 1580-1610 (medium) | C=C stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| 1000-1250 (strong) | C-O stretch | Primary Alcohol | A strong, sharp peak confirming the presence of the C-O single bond. |

Experimental Protocol: FTIR-ATR Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum.

-

Data Processing: The resulting spectrum is typically plotted as % Transmittance versus Wavenumber (cm⁻¹).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale & Field Insights |

|---|---|---|

| 163 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule. |

| 162 | [M-H]⁺ | Loss of a hydrogen atom, often from the benzylic position. |

| 132 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group (31 Da). This is a highly probable and diagnostically significant fragmentation pathway for benzylic alcohols. |

| 133 | [C₉H₁₁N]⁺ | This corresponds to the parent 1,2,3,4-tetrahydroisoquinoline fragment, a common observation for such structures.[3] |

| 104 | [C₈H₈]⁺ | Likely corresponds to a styrene fragment resulting from ring cleavage and rearrangement. |

Experimental Protocol: GC-MS (EI) Acquisition

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC). The GC separates the sample from the solvent and any impurities before it enters the mass spectrometer.

-

Ionization: Use Electron Ionization (EI) at 70 eV, which is a standard method that produces reproducible fragmentation patterns, ideal for library matching and structural confirmation.

-

Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their m/z ratio, generating the mass spectrum.

Integrated Workflow for Structural Elucidation

The true power of spectroscopic analysis lies in the integration of all data points. A logical workflow ensures a comprehensive and accurate structural determination.

Caption: Workflow for integrating MS, IR, and NMR data.

This workflow illustrates the synergistic nature of the techniques. MS provides the molecular formula, IR confirms the presence of key functional groups, and NMR provides the detailed atomic connectivity to assemble the final structure.

References

-

PubChem. (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

Pai, B. R., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

-

Fadda, A. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8643–8652. [Link]

-

Gorgi, G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(6), 1149-1156. [Link]

-

Fadda, A. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. National Center for Biotechnology Information. [Link]

-

PubChem. 1,2,3,4-Tetrahydroquinolin-6-ylmethanol. National Center for Biotechnology Information. [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinolin-6-ol. National Center for Biotechnology Information. [Link]

-

NIST. Isoquinoline, 1,2,3,4-tetrahydro- Mass Spectrum. NIST WebBook, SRD 69. [Link]

-

ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. (2008). [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Shrestha, R., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Bioorganic & Medicinal Chemistry, 47, 116377. [Link]

-

NIST. Isoquinoline, 1,2,3,4-tetrahydro- IR Spectrum. NIST WebBook, SRD 69. [Link]

Sources

A Technical Guide to the Biological Activity of Novel Tetrahydroisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, found in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] This guide provides an in-depth exploration of the diverse pharmacological properties of novel THIQ derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective potential. It will delve into the mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new therapeutic agents based on the THIQ core.

Introduction: The Versatility of the Tetrahydroisoquinoline Scaffold

Tetrahydroisoquinoline alkaloids are a large and diverse family of natural products that have long captured the attention of the scientific community.[3][4][5] The inherent structural features of the THIQ nucleus have made it a cornerstone in the development of numerous therapeutic agents. Synthetic and natural THIQ derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and neuroprotective effects.[3][6] This versatility stems from the scaffold's ability to be readily functionalized, allowing for the fine-tuning of its biological and physicochemical properties to interact with a variety of biological targets.[7][8]

The significance of the THIQ framework is underscored by its presence in clinically used drugs and numerous compounds currently under investigation for a range of diseases.[3][9] This guide will provide a detailed overview of the key biological activities of novel THIQ derivatives, offering insights into their therapeutic promise.

Anticancer Activity: Targeting the Hallmarks of Cancer

Numerous THIQ derivatives have emerged as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[10][11] These compounds have been shown to interfere with critical cellular processes such as cell cycle progression, apoptosis, and DNA replication.[10][11]

Mechanisms of Anticancer Action

Novel THIQ derivatives exert their anticancer effects through various mechanisms, including:

-

Induction of Apoptosis: Many THIQ compounds trigger programmed cell death in cancer cells.[10][11]

-

Cell Cycle Arrest: They can halt the cell division cycle, preventing the proliferation of malignant cells.[10][11]

-

Inhibition of Tubulin Polymerization: Some derivatives interfere with the formation of the mitotic spindle, a critical step in cell division.[10]

-

DNA Intercalation and Damage: Certain THIQs can insert themselves into the DNA helix or cause damage to the DNA, leading to cell death.[10]

-

Inhibition of Key Signaling Pathways: THIQ derivatives have been shown to modulate signaling pathways crucial for cancer cell survival and proliferation, such as the KRas pathway.[12][13]

-

Reversal of Multidrug Resistance (MDR): Some THIQs can inhibit the function of P-glycoprotein, a transporter protein that pumps chemotherapy drugs out of cancer cells, thereby resensitizing them to treatment.[14]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of THIQ derivatives is highly dependent on their substitution patterns.[7] For instance, the presence of specific electron-donating or electron-withdrawing groups on the aromatic ring can significantly influence their potency and selectivity.[7][12][13] The nature of the substituent at the 1-position of the THIQ core is also critical for activity.

Experimental Workflow: Evaluating Anticancer Efficacy

A typical workflow for assessing the anticancer potential of novel THIQ derivatives is outlined below:

Caption: Workflow for anticancer drug discovery with THIQs.

Protocol: MTT Assay for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel THIQ derivatives against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Novel THIQ derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the THIQ derivatives (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. THIQ derivatives have shown promise as potent antibacterial and antifungal agents.[3][15][16][17]

Mechanisms of Antimicrobial Action

The antimicrobial activity of THIQs is attributed to various mechanisms, including:

-

Inhibition of DNA Gyrase: Some THIQ derivatives inhibit the activity of DNA gyrase, an essential enzyme for bacterial DNA replication.[9][15]

-

Disruption of Cell Membrane Integrity: Cationic THIQ derivatives can interact with and disrupt the bacterial cell membrane.

-

Inhibition of Biofilm Formation: Certain THIQs can prevent the formation of biofilms, which are communities of bacteria that are highly resistant to antibiotics.

Structure-Activity Relationship (SAR) Insights

For antimicrobial activity, the presence of lipophilic substituents and cationic moieties often enhances potency.[9] For example, N-alkylated THIQ compounds have demonstrated significant antifungal activity.[3] The substitution pattern on the aromatic ring also plays a crucial role in determining the spectrum of activity against Gram-positive and Gram-negative bacteria.[9]

Experimental Workflow: Screening for Antimicrobial Activity

The following workflow is typically employed to evaluate the antimicrobial properties of new THIQ compounds:

Caption: Workflow for antimicrobial drug discovery with THIQs.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a THIQ derivative that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

-

Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Novel THIQ derivatives (dissolved in DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the THIQ derivatives in the appropriate growth medium in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Several THIQ derivatives have demonstrated significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[9][18]

Mechanisms of Neuroprotection

The neuroprotective effects of THIQs are multifaceted and include:

-

Antioxidant Activity: Many THIQs can scavenge free radicals and reduce oxidative stress, a key factor in neuronal damage.[18][19]

-

Anti-inflammatory Effects: They can suppress the production of pro-inflammatory mediators in the brain.[9][18]

-

Inhibition of Glutamate-Induced Excitotoxicity: Some THIQs can block the excitotoxic cascade initiated by excessive glutamate release.[19]

-

Modulation of Neurotransmitter Systems: THIQ derivatives can interact with various receptors in the central nervous system, including dopamine and NMDA receptors.[1][19]

-

Reduction of Aβ Pathology: In the context of Alzheimer's disease, certain THIQs can reduce the accumulation of amyloid-beta plaques.[18]

Structure-Activity Relationship (SAR) Insights

The neuroprotective activity of THIQs is often associated with the presence of hydroxyl groups on the aromatic rings, which contribute to their antioxidant properties.[20] The stereochemistry of the THIQ core can also play a crucial role in its interaction with specific neuronal targets.

Experimental Workflow: Assessing Neuroprotective Effects

The evaluation of the neuroprotective potential of THIQ derivatives typically follows this workflow:

Caption: Workflow for neuroprotection studies of THIQs.

Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

Objective: To evaluate the ability of THIQ derivatives to protect neuronal cells from hydrogen peroxide (H2O2)-induced oxidative stress.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Complete growth medium

-

Novel THIQ derivatives

-

Hydrogen peroxide (H2O2)

-

MTT solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of the THIQ derivatives for 1-2 hours.

-

Induction of Oxidative Stress: Add a cytotoxic concentration of H2O2 to the wells (except for the control group) and incubate for 24 hours.

-

Cell Viability Assessment: Perform an MTT assay as described in section 2.4 to determine the percentage of cell viability.

-

Data Analysis: Compare the viability of cells treated with THIQ derivatives and H2O2 to those treated with H2O2 alone to determine the neuroprotective effect.

Conclusion and Future Directions

The tetrahydroisoquinoline scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The diverse biological activities of THIQ derivatives, spanning from anticancer and antimicrobial to neuroprotective effects, highlight their immense potential in addressing a wide range of human diseases. Future research in this area should focus on the design and synthesis of more potent and selective THIQ analogues, a deeper understanding of their mechanisms of action, and their evaluation in relevant preclinical and clinical settings. The integration of computational methods, such as molecular docking and structure-based drug design, will further accelerate the discovery of new and effective THIQ-based drugs.[8]

References

-

A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. (URL: [Link])

-

[Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids]. (URL: [Link])

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. (URL: [Link])

-

The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (URL: [Link])

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (URL: [Link])

-

Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (URL: [Link])

-

(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. (URL: [Link])

-

The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. (URL: [Link])

-

Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. (URL: [Link])

-

Exploring Tetrahydroisoquinolines: Anticancer Potential & Synthesis. (URL: [Link])

-

Tetrahydroisoquinoline based compounds as antibacterial (2A-E) and antifungal agents (3A-C). (URL: [Link])

-

Novel isoquinoline derivatives as antimicrobial agents. (URL: [Link])

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) | Chemical Reviews. (URL: [Link])

-

Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. (URL: [Link])

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. (URL: [Link])

-

Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds | Request PDF. (URL: [Link])

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (URL: [Link])

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) | Chemical Reviews. (URL: [Link])

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Activities of Tetrahydroisoquinolines Derivatives [ouci.dntb.gov.ua]

- 8. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 10. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

(1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol mechanism of action studies

An In-depth Technical Guide to Elucidating the Mechanism of Action of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Derivatives of this versatile scaffold have demonstrated a broad spectrum of pharmacological activities, including antitumor, neuroprotective, anti-inflammatory, and antimicrobial effects.[4][5][6] The specific compound, this compound, while not extensively studied, holds significant promise as a therapeutic agent due to its structural similarity to other potent molecules. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate and elucidate its mechanism of action. We will progress from initial hypothesis generation based on the known activities of related isoquinoline derivatives to a multi-tiered experimental workflow for target identification, pathway analysis, and in vivo validation.

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold

The isoquinoline nucleus and its reduced form, tetrahydroisoquinoline, are present in numerous natural alkaloids and synthetic compounds with significant therapeutic applications.[3] The diverse biological activities of these compounds stem from their ability to interact with a wide array of biological targets. For instance, various isoquinoline derivatives have been shown to exert anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway, inducing apoptosis, arresting the cell cycle, or inhibiting topoisomerase.[4][7] In the context of neurodegenerative diseases, certain THIQ derivatives have shown promise due to their neuroprotective properties, potentially through antioxidant mechanisms.[8][9]

This compound, with its core THIQ structure and a reactive hydroxymethyl group, presents a compelling candidate for drug discovery. The hydroxyl group not only influences the molecule's polarity and potential for hydrogen bonding but also serves as a synthetic handle for creating a library of derivatives for structure-activity relationship (SAR) studies.[8] This guide outlines a logical and robust scientific pathway to unravel its therapeutic mode of action.

Initial Hypothesis Generation and Target Scoping

Given the broad bioactivity of the THIQ class, a logical starting point is to hypothesize potential mechanisms of action for this compound. Based on existing literature, we can formulate several primary hypotheses:

-

Oncology: The compound may exhibit cytotoxic or cytostatic effects on cancer cells by modulating key signaling pathways (e.g., PI3K/Akt/mTOR), inducing apoptosis, or inhibiting enzymes crucial for cell proliferation like topoisomerases.[7]

-

Neuroprotection: It might protect neuronal cells from oxidative stress or excitotoxicity, making it a candidate for neurodegenerative disorders like Parkinson's or Alzheimer's disease.[9]

-

Antimicrobial Activity: The compound could interfere with essential bacterial processes such as cell wall synthesis or DNA replication.[10]

These initial hypotheses will guide the selection of appropriate screening panels and cellular models for the first phase of experimental investigation.

A Multi-tiered Experimental Workflow for Mechanism of Action Elucidation

A systematic and iterative experimental approach is crucial for definitively identifying the mechanism of action. The following workflow is designed to progress from broad, high-throughput screening to specific, hypothesis-driven validation.

Caption: A multi-phased workflow for elucidating the mechanism of action.

Phase 1: Target Identification and Initial Screening

The initial phase aims to identify potential biological targets and observable phenotypic effects.

Experimental Protocol 1: Broad Kinase Panel Screening

-

Rationale: Many isoquinoline derivatives are known to modulate kinase activity, particularly within the PI3K/Akt/mTOR pathway.[7] A broad kinase screen is a high-throughput method to identify potential kinase targets.

-

Methodology:

-

Prepare this compound at a stock concentration (e.g., 10 mM in DMSO).

-

Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega) for screening against a panel of 100-400 kinases at a standard concentration (e.g., 10 µM).

-

The service will perform in vitro kinase activity assays, typically measuring the phosphorylation of a substrate via radiometric or fluorescence-based methods.

-

Data will be provided as a percentage of inhibition relative to a control.

-

-

Data Interpretation: Hits are typically defined as kinases showing >50% inhibition. These initial hits will be prioritized for further validation.

Table 1: Hypothetical Kinase Screening Results

| Kinase Target | % Inhibition at 10 µM |

| PI3Kα | 85% |

| Akt1 | 78% |

| mTOR | 65% |

| CDK2 | 15% |

| EGFR | 8% |

Phase 2: Cellular and Phenotypic Validation

This phase confirms the biological activity of the compound in relevant cellular models based on the initial screening results.

Experimental Protocol 2: Cancer Cell Viability Assay (MTT Assay)

-

Rationale: To determine if the compound has cytotoxic or cytostatic effects on cancer cells, consistent with the inhibition of pro-survival kinases like PI3K and Akt.

-

Methodology:

-

Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium, ranging from 0.1 µM to 100 µM.

-

Replace the medium in the wells with the medium containing the compound dilutions. Include vehicle-only (DMSO) controls.

-

Incubate the plates for 48-72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Interpretation: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC50 (half-maximal inhibitory concentration) value.

Phase 3: Pathway Elucidation and Target Engagement

This phase aims to confirm that the compound modulates the hypothesized signaling pathway and directly engages its target in a cellular context.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol 3: Western Blotting for Phospho-Akt

-

Rationale: To determine if the compound inhibits the PI3K/Akt pathway by measuring the phosphorylation status of Akt, a key downstream effector of PI3K.

-

Methodology:

-

Culture a relevant cancer cell line to 70-80% confluency.

-

Treat the cells with this compound at its IC50 concentration for various time points (e.g., 1, 6, 24 hours). Include a known PI3K inhibitor as a positive control.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Interpretation: A decrease in the ratio of phospho-Akt to total Akt in compound-treated cells compared to the control would confirm inhibition of the PI3K/Akt pathway.

Phase 4: In Vivo Validation

The final phase involves testing the compound's efficacy and confirming its mechanism of action in a relevant animal model.

Experimental Protocol 4: Tumor Xenograft Study

-

Rationale: To evaluate the antitumor efficacy of the compound in a living organism.

-

Methodology:

-

Implant human cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice (e.g., nude mice).

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for phospho-Akt) to confirm target engagement in vivo.

-

-

Data Interpretation: A significant reduction in tumor growth in the treatment group compared to the control group would demonstrate in vivo efficacy.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for elucidating the mechanism of action of this compound. By systematically progressing from broad screening to specific in vivo validation, researchers can build a comprehensive understanding of the compound's therapeutic potential. The data generated will be crucial for guiding lead optimization, preclinical development, and ultimately, the translation of this promising scaffold into a clinically effective agent. The versatility of the THIQ core suggests that this compound could be the starting point for a new class of therapeutics targeting a range of diseases, from cancer to neurodegeneration.[2][4]

References

- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). OUCI.

- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI.

- Isoquinoline derivatives and its medicinal activity. (2024). IJRPR.

- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2022). PMC.

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2023). Semantic Scholar.

- (1,2,3,4-Tetrahydroquinolin-2-yl)methanol Research Chemical. (n.d.). Benchchem.

- 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline. (n.d.). Chem-Impex.

- Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. (2024). MDPI.

- study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. (n.d.). ResearchGate.

- (5-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)methanol. (n.d.). ChemBK.

- (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol. (n.d.). PubChem.

- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.

- Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1). (n.d.). PubChem.

- (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). ResearchGate.

- Synthesis and biological activity of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. (1982). PubMed.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry.

Sources

- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [ouci.dntb.gov.ua]

- 5. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (1,2,3,4-Tetrahydroquinolin-2-yl)methanol Research Chemical [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol

Preamble: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] Its rigid, three-dimensional architecture allows for precise orientation of substituents to interact with a variety of biological targets. The specific compound, (1,2,3,4-Tetrahydro-isoquinolin-6-YL)-methanol, while not extensively studied itself, belongs to this versatile chemical class. This guide will, therefore, extrapolate from the rich pharmacology of THIQ derivatives to identify and rationalize the most promising therapeutic targets for this particular molecule. We will delve into the mechanistic underpinnings of these potential interactions and provide a roadmap for their experimental validation, aimed at researchers, scientists, and drug development professionals.

Part 1: The Landscape of Tetrahydroisoquinoline Bioactivity

The THIQ scaffold is a cornerstone of many clinically used drugs and compounds under investigation for a multitude of diseases.[3][4] The biological activities of THIQ derivatives are diverse, ranging from anticancer and neuroprotective to antimicrobial and anti-inflammatory effects.[5][6] This diversity stems from the ability of the THIQ core to be functionalized at various positions, leading to compounds with high affinity and selectivity for different biological targets.

Neuropharmacological Targets: Modulating Brain Chemistry

A significant body of research has focused on the interaction of THIQ derivatives with neuronal receptors and enzymes, particularly in the context of neurodegenerative diseases and psychiatric disorders.

-

Dopamine Receptors: Many THIQ derivatives exhibit affinity for dopamine receptors, particularly the D2 and D3 subtypes.[7][8] Depending on the substitution pattern, these compounds can act as agonists, partial agonists, or antagonists.[9][10] This suggests a potential role in treating conditions like Parkinson's disease, schizophrenia, and substance abuse disorders.[11][12][13] The endogenous formation of certain THIQ derivatives in the brain further highlights their potential as modulators of dopaminergic neurotransmission.[14]

-